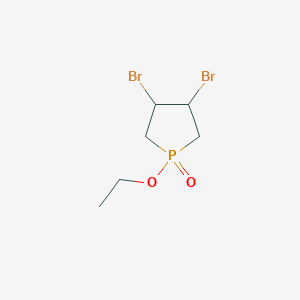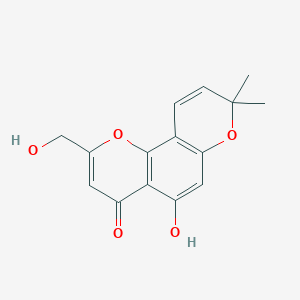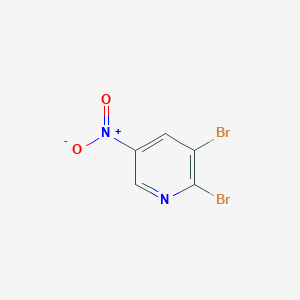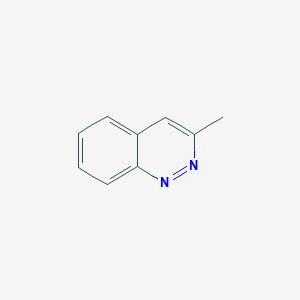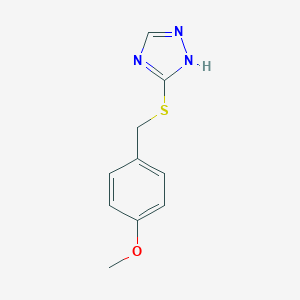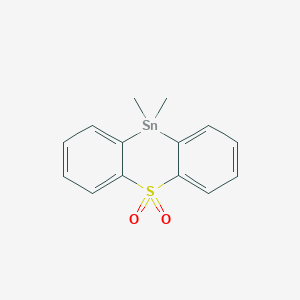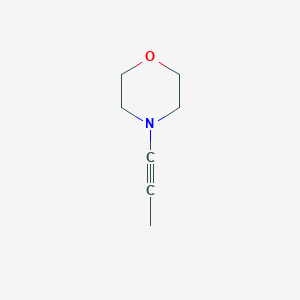
4-(1-Propynyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Propynyl)morpholine is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is a morpholine derivative that has a propynyl group attached to it. It is a pale yellow liquid that is soluble in water and organic solvents.
Mecanismo De Acción
The mechanism of action of 4-(1-Propynyl)morpholine is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of enzymes that are essential for the growth and survival of microorganisms and cancer cells. This leads to the death of these cells and prevents their proliferation.
Biochemical and Physiological Effects:
4-(1-Propynyl)morpholine has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. The compound has also been found to have antiviral activity against certain viruses. In addition, 4-(1-Propynyl)morpholine has been found to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(1-Propynyl)morpholine in lab experiments include its low cost, high yield, and ease of synthesis. Additionally, the compound has been found to be stable under a wide range of conditions, making it suitable for use in various experiments. However, the limitations of using 4-(1-Propynyl)morpholine include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 4-(1-Propynyl)morpholine. One potential application is in the development of new antifungal, antibacterial, and antiviral drugs. The compound's potential use as a catalyst in organic synthesis reactions also warrants further investigation. Additionally, more studies are needed to fully understand the compound's mechanism of action and potential toxicity. Overall, 4-(1-Propynyl)morpholine has shown great potential for use in various fields of scientific research and warrants further investigation.
Métodos De Síntesis
The synthesis of 4-(1-Propynyl)morpholine involves the reaction of morpholine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields the desired product in good yield. This method is simple, efficient, and cost-effective.
Aplicaciones Científicas De Investigación
4-(1-Propynyl)morpholine has shown potential applications in various fields of scientific research. It has been studied extensively for its antifungal, antibacterial, and antiviral properties. The compound has also been found to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, 4-(1-Propynyl)morpholine has been studied for its potential use as a catalyst in organic synthesis reactions.
Propiedades
Número CAS |
19006-26-9 |
|---|---|
Nombre del producto |
4-(1-Propynyl)morpholine |
Fórmula molecular |
C7H11NO |
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
4-prop-1-ynylmorpholine |
InChI |
InChI=1S/C7H11NO/c1-2-3-8-4-6-9-7-5-8/h4-7H2,1H3 |
Clave InChI |
SRMZPQYERFBYFG-UHFFFAOYSA-N |
SMILES |
CC#CN1CCOCC1 |
SMILES canónico |
CC#CN1CCOCC1 |
Sinónimos |
Morpholine, 4-(1-propynyl)- (8CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



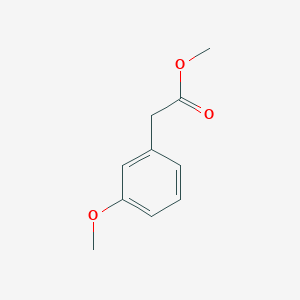
![Spiro[2.4]heptane-1-carboxylic Acid](/img/structure/B100570.png)
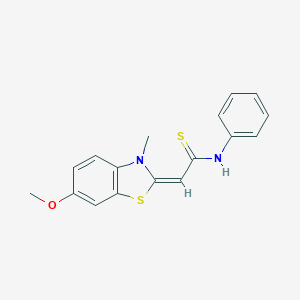
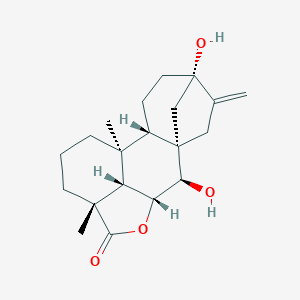

![N-cyano-N-[3-(trifluoromethyl)phenyl]formamide](/img/structure/B100576.png)
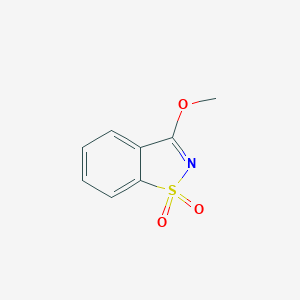
![[6-(Dimethylamino)acridin-3-yl]-dimethylazanium](/img/structure/B100579.png)
